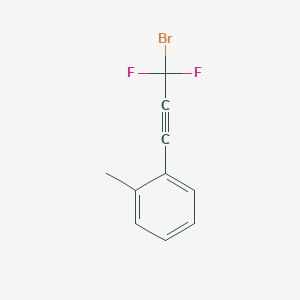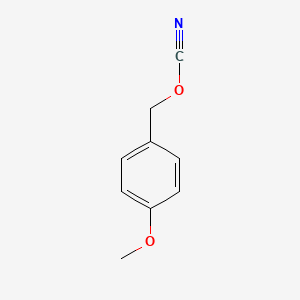
(4-Methoxyphenyl)methyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl cyanate is an organic compound with the molecular formula C(_9)H(_9)NO(_2) It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a cyanate group through a methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)methyl cyanate typically involves the reaction of 4-methoxybenzyl alcohol with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate group. The general reaction scheme is as follows:
[ \text{4-Methoxybenzyl alcohol} + \text{Cyanogen bromide} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxyphenyl)methyl cyanate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or hydrogenation using a palladium catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxybenzoic acid.
Reduction: 4-Methoxybenzylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)methyl cyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive cyanate group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl cyanate involves its ability to react with nucleophiles, such as amines and alcohols, to form stable carbamate or urethane linkages. This reactivity is primarily due to the electrophilic nature of the cyanate group. The compound can also undergo hydrolysis to form the corresponding amine and carbon dioxide.
Comparison with Similar Compounds
2-Methoxyphenyl isocyanate: Similar in structure but with an isocyanate group instead of a cyanate group.
4-Methoxybenzyl isocyanate: Similar in structure but with an isocyanate group attached to the benzyl position.
Uniqueness: (4-Methoxyphenyl)methyl cyanate is unique due to its specific reactivity profile and the presence of both a methoxy group and a cyanate group. This combination allows for a diverse range of chemical transformations and applications that are not possible with other similar compounds.
Properties
CAS No. |
920033-67-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl cyanate |
InChI |
InChI=1S/C9H9NO2/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 |
InChI Key |
SJZAXZLWJIWSAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
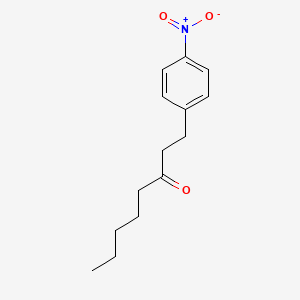
![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
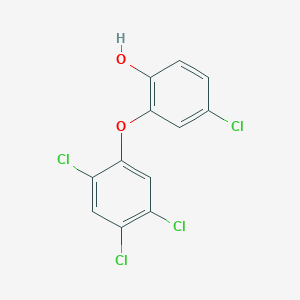

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
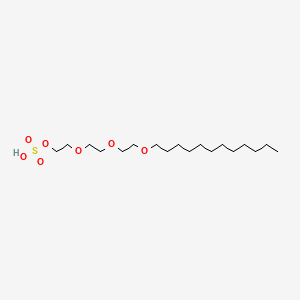
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
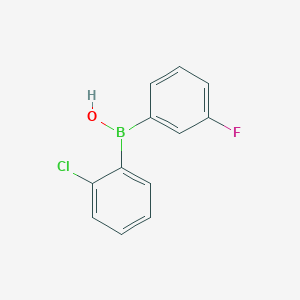
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
